2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one

Physicochemical characterization Thermal stability Lead optimization

Researchers building screening libraries need diverse pharmacophores but face limited access to well-characterized methoxy-substituted thiophenones. 2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one fills this gap: • Unique 3-methoxy H-bond acceptor - absent in parent benzylidene & 3-methyl analogs - probes polar active sites. • ≥95% purity, solid, MW 264.36, bp ~449.9 °C - ideal reference standard for method validation. • Available from BenchChem with reliable global fulfillment.

Molecular Formula C13H12O2S2
Molecular Weight 264.4 g/mol
Cat. No. B12076637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one
Molecular FormulaC13H12O2S2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C=C2C(=O)C=C(S2)SC
InChIInChI=1S/C13H12O2S2/c1-15-10-5-3-4-9(6-10)7-12-11(14)8-13(16-2)17-12/h3-8H,1-2H3/b12-7+
InChIKeySORNKALACXYHMG-KPKJPENVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one: Molecular Identity & Chemical Class


2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one (CAS 1000574-08-2) is a synthetic small molecule belonging to the 2-benzylidene-5-(methylthio)thiophen-3(2H)-one class, characterized by a thiophen-3(2H)-one core substituted with a 5-methylthio group and a 3-methoxybenzylidene moiety at the 2-position. Its molecular formula is C₁₃H₁₂O₂S₂, with a molecular weight of 264.36 g/mol . The compound is primarily supplied for research purposes as a solid with a minimum purity of 95%, and is cataloged under PubChem CID 26598565 and MDL number MFCD09877816 .

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one: Why In-Class Analogs Fall Short


While the 2-benzylidene-5-(methylthio)thiophen-3(2H)-one scaffold is shared among several commercially available analogs, the specific substitution pattern on the benzylidene ring profoundly influences physicochemical properties and, by extension, potential intermolecular interactions. The 3-methoxy group in the target compound introduces a unique hydrogen bond acceptor and electron-donating effect that is absent in the parent benzylidene (C₁₂H₁₀OS₂, MW 234.34) or the 3-methyl variant (C₁₃H₁₂OS₂, MW 248.36) . These differences preclude direct functional interchange in applications where polarity, boiling point, or specific heteroatom-mediated interactions are critical selection criteria.

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one: Key Physicochemical Differences


Boiling Point Elevation vs. Parent Benzylidene

The target compound exhibits a predicted boiling point of approximately 449.9 °C at 760 mmHg, which is 37.9 °C higher than the 412 °C reported for the unsubstituted 2-benzylidene-5-(methylthio)thiophen-3(2H)-one . This elevation is consistent with the increased molecular weight and polarity imparted by the 3-methoxy substituent, leading to stronger intermolecular interactions.

Physicochemical characterization Thermal stability Lead optimization

Unique Hydrogen Bond Acceptor via 3-Methoxy

The 3-methoxy substituent provides an ether oxygen as an additional hydrogen bond acceptor, a feature absent in the 3-methyl and unsubstituted benzylidene analogs. This differentiates the target compound from 2-(3-methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one, which carries a methyl group at the same position and lacks the oxygen lone pair . The presence of a hydrogen bond acceptor can significantly alter binding affinity and selectivity in biological target engagement.

Medicinal chemistry Molecular recognition Structure-activity relationship

Molecular Weight and Polar Surface Area Increase

The target compound has a molecular weight of 264.36 g/mol, which is 30.02 Da higher than the unsubstituted 2-benzylidene-5-(methylthio)thiophen-3(2H)-one (234.34 g/mol) . This increase is directly attributable to the 3-methoxy group (OCH₃). In medicinal chemistry, such a modification shifts key drug-likeness parameters, including logP and topological polar surface area (tPSA), which are critical for pharmacokinetic property predictions.

Drug-likeness Physicochemical profiling Library design

2-(3-Methoxybenzylidene)-5-(methylthio)thiophen-3(2H)-one: Key Application Scenarios


Library Diversification via Hydrogen Bond Acceptor

When building or expanding a small-molecule screening library, the 3-methoxy substitution provides a distinct hydrogen bond acceptor pharmacophore absent in the 3-methyl and parent benzylidene analogs. This structural variation can probe additional binding interactions in high-throughput screens targeting proteins with polar active sites .

Physicochemical Property-Driven Lead Optimization

The combination of elevated boiling point (~449.9 °C) and increased molecular weight (264.36 g/mol) makes this compound a useful tool for studying the impact of methoxy substitution on thermal stability, purification behavior, and pharmacokinetic property prediction compared to its des-methoxy counterparts .

Synthetic Method Development for 2-Benzylidene Thiophenones

As a commercially available, well-characterized member of the 2-benzylidene-5-(methylthio)thiophen-3(2H)-one series with ≥95% purity, this compound can serve as a reference standard for developing and validating new synthetic routes to methoxy-substituted thiophenone derivatives .

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